molecular formula C10H10N2O B6422411 2,4-dimethyl-1,2-dihydrophthalazin-1-one CAS No. 28081-56-3

2,4-dimethyl-1,2-dihydrophthalazin-1-one

Cat. No.: B6422411
CAS No.: 28081-56-3
M. Wt: 174.20 g/mol
InChI Key: WMNGVWLRFMUHEO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,2-dihydrophthalazin-1-one is a chemical compound built on the phthalazin-1(2H)-one core, a privileged structure in medicinal chemistry and drug discovery . This scaffold is recognized for its wide spectrum of pharmacological activities, with significant research interest in developing novel anticancer agents . Phthalazinone derivatives have been extensively investigated as inhibitors of key enzymes, such as Poly (ADP-ribose) polymerase (PARP), with drugs like Olaparib demonstrating the therapeutic value of this chemical class . The structural versatility of the dihydrophthalazin-1-one core allows for functionalization at various positions, making it a valuable intermediate for synthesizing more complex molecules for biological screening . Researchers utilize this family of compounds to explore new treatments against various human cancer cell lines, including ovarian, lung, and breast carcinomas . The compound is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13)12(2)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNGVWLRFMUHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2,4 Dimethyl 1,2 Dihydrophthalazin 1 One

Classical Approaches for Phthalazinone Core Construction

The foundational methods for constructing the phthalazinone heterocyclic system have been well-established for decades. These routes typically rely on the formation of the core structure from acyclic precursors through cyclocondensation reactions.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most prevalent classical method for synthesizing the phthalazinone core involves the condensation of a hydrazine derivative with a suitable carbonyl-containing precursor. For the synthesis of 4-substituted phthalazinones, o-acylbenzoic acids are common starting materials.

To produce 2,4-dimethyl-1,2-dihydrophthalazin-1-one, the direct approach involves the reaction of 2-acetylbenzoic acid with methylhydrazine. mdpi.com This reaction proceeds by heating the reactants, often in a solvent like ethanol, leading to a cyclocondensation where the hydrazine nitrogens react with the ketone and carboxylic acid functionalities of the 2-acetylbenzoic acid to form the heterocyclic ring. mdpi.com

An alternative two-step classical approach begins with the synthesis of the intermediate, 4-methyl-1(2H)-phthalazinone. This is achieved by reacting 2-acetylbenzoic acid with hydrazine hydrate. mdpi.com The resulting 4-methyl-1(2H)-phthalazinone can then be isolated and subsequently N-methylated at the N-2 position. This N-alkylation is a standard transformation for phthalazinones and can be accomplished using an appropriate methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. ekb.eg

Table 1: Classical Synthesis of 4-Methyl-Substituted Phthalazinones
Precursor 1Precursor 2ProductConditionsYieldReference
2-Acetylbenzoic acidMethylhydrazineThis compoundReflux in ethanolGood mdpi.com
2-Acetylbenzoic acidHydrazine hydrate4-methyl-1(2H)-phthalazinoneReflux in ethanolVery Good mdpi.com
4-methyl-1(2H)-phthalazinoneMethylating Agent (e.g., CH₃I)This compoundBase (e.g., K₂CO₃) in solvent (e.g., DMF)N/A ekb.eg

Ring-Closure Methods

The critical step in the classical synthesis described above is the ring-closure, or cyclization. Starting with 2-acetylbenzoic acid and a hydrazine, the initial reaction is the formation of a hydrazone intermediate from the reaction between the more nucleophilic nitrogen of the hydrazine and the keto group of the acid. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carboxylic acid group. The subsequent elimination of a water molecule completes the formation of the six-membered heterocyclic ring, yielding the stable phthalazinone structure. mdpi.com This intramolecular cyclization is the key ring-forming step in this synthetic strategy.

Modern and Advanced Synthetic Routes to this compound

While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, atom economy, and environmental compatibility. These advanced routes include transition metal-catalyzed reactions, multicomponent reactions, and solid-phase synthesis.

Transition Metal-Catalyzed Syntheses

Multicomponent Reactions (MCRs) for Phthalazinone Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. Various MCRs have been developed for the synthesis of fused heterocyclic systems, including those containing a phthalazinone core, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com These reactions often involve phthalhydrazide (B32825), an aldehyde, and a source of active methylene (B1212753) in the presence of a catalyst. chemrevlett.com While MCRs represent an advanced and efficient strategy for generating molecular diversity around the phthalazinone scaffold, a specific MCR protocol for the synthesis of this compound was not identified in the available research.

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a technique where molecules are built on a solid polymer support. This methodology is particularly useful in combinatorial chemistry for the generation of large libraries of related compounds. General methods for the solid-phase synthesis of phthalazine (B143731) derivatives have been reported, often involving the attachment of a precursor to a resin, followed by cyclization and cleavage to release the final product. nih.gov This approach allows for high-throughput synthesis and purification. Nevertheless, a specific application of solid-phase synthesis for the preparation of this compound has not been detailed in the surveyed scientific literature.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of phthalazinones aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are being actively applied to the synthesis of various phthalazinone derivatives, and the methodologies can be extrapolated to the synthesis of this compound.

Solvent-Free Reactions

A highly efficient and atom-economical approach to synthesizing phthalazinones involves solvent-free reactions. acs.orgresearchgate.net This method aligns with the core principles of green chemistry by eliminating the need for potentially hazardous organic solvents. In a study by Lu and coworkers, a simple, catalyst-free, and solvent-free system was developed for the synthesis of a diverse range of phthalazinones from 2-acyl-benzoic acids and substituted hydrazines. acs.orgacs.org

The reaction is typically carried out by heating a mixture of the reactants, which can be in a solid or liquid state. acs.org For the synthesis of this compound, this would involve heating 2-acetylbenzoic acid with 1,2-dimethylhydrazine. The reaction proceeds rapidly, often within 20 to 60 minutes, and affords the product in nearly quantitative yields without the formation of byproducts. acs.orgresearchgate.net The absence of a solvent and catalyst simplifies the work-up procedure, often requiring only crystallization for purification, and eliminates heavy metal pollution from the source. acs.orgacs.org

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of a Phthalazinone Derivative

Reaction ConditionReaction TimeYield (%)Reference
Acetonitrile12 h78 acs.org
Ethyl Acetate12 h65 acs.org
THF12 h72 acs.org
Toluene12 h68 acs.org
Solvent-Free (90 °C) 30 min ~100 acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. youtube.comyoutube.com This technique has been successfully applied to the synthesis of various phthalazinone derivatives. researchgate.nettandfonline.comtandfonline.com The use of microwave irradiation can accelerate the cyclocondensation reaction between a 2-acylbenzoic acid and a hydrazine derivative.

The primary advantages of microwave-assisted synthesis include rapid and intense heating of polar substances, leading to a dramatic reduction in reaction times from hours to minutes. youtube.com For the synthesis of this compound, a mixture of 2-acetylbenzoic acid and 1,2-dimethylhydrazine, potentially with a high-boiling polar solvent or under solvent-free conditions, would be subjected to microwave irradiation. This method is also amenable to the use of solid supports, which can further simplify the purification process. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazinone Derivatives

Synthesis MethodReaction TimeYield (%)Reference
Conventional Heating12 - 24 h35 - 60 youtube.com
Microwave Irradiation 10 min ~100 youtube.com

Photocatalytic Approaches

Visible-light photocatalysis represents a cutting-edge green synthetic method that utilizes light energy to drive chemical reactions under mild conditions. acs.org Recently, a photocatalytic method for the construction of C4-substituted phthalazin-1(2H)-ones has been developed. researchgate.netnih.gov This involves a three-component reaction using an organic dye, such as Eosin Y, as the photocatalyst. researchgate.net

While this specific reported method focuses on C4-cyanoalkylation, the underlying principle of generating reactive intermediates under visible light could potentially be adapted for the synthesis of this compound. nih.gov This would represent a novel and environmentally friendly approach, avoiding high temperatures and harsh reagents. Such a process would likely involve the in-situ formation of the phthalazinone core followed by a photocatalytically induced modification, or a direct photocatalytic cyclization. The development of such a method would be at the forefront of green synthesis. acs.org

Sustainable Catalytic Systems

While some green methods for phthalazinone synthesis are catalyst-free, the use of sustainable and recyclable catalysts is another important aspect of green chemistry. For the synthesis of phthalazinones, several more environmentally friendly catalytic systems have been reported. These include the use of solid acids like silica (B1680970) sulfuric acid under solvent-free conditions, which offers the advantage of easy catalyst recovery and reuse. longdom.org

Another green approach involves the use of oxalic acid as a catalyst in water, which is considered an environmentally benign solvent. researchgate.net This method provides good yields with a simple work-up procedure. The selection of a sustainable catalyst for the synthesis of this compound would depend on the specific reaction conditions and the desire to minimize waste and environmental impact.

Table 3: Examples of Sustainable Catalysts for Phthalazinone Synthesis

CatalystSolventKey AdvantageReference
Silica Sulfuric AcidSolvent-freeRecyclable solid acid catalyst longdom.org
Oxalic AcidWaterEnvironmentally benign solvent, cheap catalyst researchgate.net

Stereoselective Synthesis Approaches (If applicable to chiral derivatives)

The structure of this compound itself is achiral. Therefore, stereoselective synthesis is not directly applicable to the preparation of this specific compound. If chiral derivatives were to be synthesized, for instance, by introducing a chiral substituent at the 4-position or on the N-2 methyl group, then stereoselective methods would become relevant. However, based on the reviewed scientific literature, there are no specific reports on the stereoselective synthesis of chiral derivatives of this compound.

Process Optimization and Scalability Studies for this compound Production

Process optimization is a critical step in translating a laboratory-scale synthesis into an industrial production process. longdom.org This involves a systematic study of reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact. appliedcatalysts.comlucideon.com For the production of this compound, key parameters for optimization would include reaction temperature, reaction time, stoichiometry of reactants, and catalyst loading (if applicable).

The solvent-free synthesis of phthalazinones has been demonstrated to be amenable to scale-up. acs.orgacs.org In one study, the reaction was successfully scaled up to a 20 mmol scale without a decrease in yield, highlighting the practical potential of this method for larger-scale production. acs.org The simplicity of the procedure and the ease of purification are significant advantages for scalability. Further studies would be required to optimize the process for industrial-scale production, focusing on heat transfer, mixing, and isolation of the final product in a safe and cost-effective manner. lucideon.com

Chemical Reactivity, Transformations, and Derivatization of 2,4 Dimethyl 1,2 Dihydrophthalazin 1 One

Electrophilic Aromatic Substitution Reactions of the Phthalazinone Core

The benzene (B151609) ring of the phthalazinone core is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the fused heterocyclic portion. The amide group within the phthalazinone ring contains both an activating nitrogen atom and a deactivating carbonyl group, making the prediction of substitution patterns complex. libretexts.orgmasterorganicchemistry.com Classical EAS reactions like nitration or halogenation typically require forcing conditions, and regioselectivity can be poor.

A modern and more selective alternative to traditional EAS is transition-metal-catalyzed C-H activation. nih.govrsc.org These methods utilize a directing group within the substrate to guide a metal catalyst to a specific C-H bond, enabling its functionalization with high regioselectivity. For N-substituted phthalazinones, the carbonyl oxygen and the N-2 atom can act as a bidentate directing group, preferentially guiding functionalization to the C-8 position. rsc.org

Rhodium(III) catalysts have proven particularly effective for this transformation. For instance, the reaction of N-substituted 1-(2H)-phthalazinones with alkenes, alkynes, or N-iodosuccinimide (NIS) in the presence of a catalyst like Cp*Rh(MeCN)32 leads to C-8 alkenylation, hydroarylation, and iodination, respectively. acs.org This strategy provides direct access to C-8 substituted phthalazinones without the need for pre-functionalized starting materials. acs.org

Table 1: Rh(III)-Catalyzed C-H Functionalization at C-8 of N-Alkylphthalazinones acs.org

Coupling Partner Product Type Catalyst System Conditions Yield
Ethyl acrylate C-8 Alkenylation Cp*Rh(MeCN)32, AgSbF6 1,2-DCE, 120 °C 91%
Styrene C-8 Alkenylation Cp*Rh(MeCN)32, AgSbF6 1,2-DCE, 120 °C 88%
Phenylacetylene C-8 Hydroarylation Cp*Rh(MeCN)32, AgSbF6 1,2-DCE, AcOH, 120 °C 74%

Note: Reactions performed on N-substituted phthalazinone substrates. Data sourced from referenced literature.

Nucleophilic Additions and Substitutions

Nucleophilic substitution reactions on the phthalazinone core typically require the presence of a good leaving group, such as a halogen, on the aromatic ring. The reaction of 1-chloro-4-methylphthalazine with phenols, for example, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to yield 1-phenoxy-4-methylphthalazine derivatives. mdpi.com This reactivity allows for the introduction of various aryl ether linkages. Similarly, other nucleophiles like amines can displace halogens from the phthalazine (B143731) ring system.

The heterocyclic part of the molecule also exhibits reactivity towards nucleophiles. The carbonyl group can be transformed into a leaving group, facilitating substitution. For instance, treatment of a phthalazinone with phosphorus oxychloride (POCl3) can convert the C1-oxo group into a chloro group via the lactim tautomer. nih.gov This 1-chlorophthalazine derivative is then a key intermediate for introducing other nucleophiles at this position. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions on Phthalazine Derivatives

Substrate Nucleophile/Reagent Product Type Reference
1-Chloro-4-methylphthalazine 4-Chlorophenol, Cs2CO3 1-(4-Chlorophenoxy)-4-methylphthalazine mdpi.com
1,4-Dichlorophthalazine Secondary amines 1-Amino-4-chlorophthalazine
4-Benzyl-phthalazin-1(2H)-one POCl3/PCl5 4-Benzyl-1-chlorophthalazine nih.gov

Functional Group Interconversions on 2,4-dimethyl-1,2-dihydrophthalazin-1-one

Functional group interconversions (FGIs) are essential for the derivatization of the phthalazinone scaffold, enabling the synthesis of analogues with diverse properties. organic-chemistry.orgresearchgate.net These transformations can be performed on substituents attached to either the aromatic ring or the heterocyclic core.

One notable FGI is the transformation of the C-4 methyl group. The methyl group of 1-(4-chlorophenoxy)-4-methylphthalazine can be chlorinated using a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) to yield a trichloromethyl derivative. mdpi.com

The lactam functionality itself is a site for key transformations. As mentioned, the carbonyl group can be converted to a 1-chloro substituent. nih.gov This chloro group is a versatile handle for further reactions. For example, it can be reacted with sodium borohydride and elemental selenium to produce a phthalazine-1(2H)-selenone. nih.gov

Functional groups on side chains attached to the N-2 position are also readily manipulated. Esters, such as ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amino acid esters using peptide coupling reagents to form more complex amide derivatives. nih.gov

Ring Expansion and Contraction Reactions Involving the Phthalazinone Moiety

The phthalazine ring system can undergo rearrangement reactions that lead to either an expansion or contraction of the heterocyclic ring. wikipedia.org These transformations often provide access to novel and structurally complex heterocyclic scaffolds.

A significant example of ring expansion involves the reaction of 1-substituted phthalazines with ynamines. This reaction can proceed through an addition-cyclization-ring expansion pathway to yield benzodiazocine derivatives, which are eight-membered heterocyclic rings. Although this reaction has been reported on phthalazines, it suggests a potential pathway for related phthalazinone systems.

Conversely, ring opening of the phthalazinone moiety can occur under specific conditions. Treatment of certain sulfonylated phthalazin-1(2H)-imine derivatives can lead to the cleavage of the heterocyclic ring, resulting in the formation of substituted benzonitrile derivatives. nih.gov While not a formal ring contraction to a smaller heterocyclic system, this transformation represents a significant alteration of the core scaffold. Photochemically mediated ring contractions have also been observed in related sulfur-containing diazine heterocycles, suggesting that such pathways could be explored for the phthalazinone core. nih.gov

Formation of Hybrid Scaffolds Incorporating this compound

The phthalazinone core is a prominent building block in medicinal chemistry for the construction of hybrid molecules, where it is combined with other pharmacophoric units to create novel compounds. nih.govnih.gov This molecular hybridization strategy often leads to compounds with enhanced or new biological activities.

One common approach is the synthesis of fused heterocyclic systems. For example, 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone can serve as a key intermediate for the synthesis of fused rsc.orgnih.govtriazolophthalazines. This transformation takes advantage of the lactam-lactim tautomerism of the phthalazinone moiety to build the triazole ring. Similarly, 1-hydrazinophthalazine, which can be derived from 1-chlorophthalazine, is a versatile precursor for synthesizing rsc.orgnih.govtriazolo[3,4-a]phthalazines by reacting with reagents like acetic anhydride or carbon disulphide. jst.go.jp

Multicomponent reactions (MCRs) are also a powerful tool for creating complex hybrid structures in a single step. A one-pot, three-component reaction between a substituted phthalazinone, a pyrazole-carbaldehyde, and an active methylene (B1212753) compound can yield novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov Other examples include the synthesis of phthalazinone-dithiocarbamate hybrids, which are designed by attaching the dithiocarbamate (B8719985) scaffold at either the N-2 or C-4 position of the phthalazinone ring. dntb.gov.ua

Catalytic Transformations Utilizing this compound as a Substrate

Modern catalytic methods have become indispensable for the functionalization of the phthalazinone scaffold, offering high efficiency and selectivity. As discussed in Section 3.1, transition-metal-catalyzed C-H activation is a premier strategy for modifying the aromatic ring of phthalazinones. nih.govrsc.orgresearchgate.net

The nitrogen and oxygen atoms of the phthalazinone core act as excellent directing groups, enabling site-selective functionalization at the C-8 position. A variety of transition metals, including rhodium, ruthenium, and palladium, have been employed. rsc.org

Rhodium(III) catalysis is used for C-H amidation using dioxazolones as the nitrogen source, providing access to C-8 amino-phthalazinone derivatives. nih.gov

Ruthenium(II) catalysis enables the ortho-C(sp2)–H acylmethylation of N-arylphthalazine-1,4-diones with α-carbonyl sulfoxonium ylides. researchgate.net

Palladium catalysis can be used for the C-H sulfonylation of phthalazine-1,4-diones with arylsulfonyl chlorides. researchgate.net

In addition to C-H activation, palladium-catalyzed cross-coupling reactions are widely used on halogenated phthalazinone substrates. For instance, N-substituted 4-bromophthalazinones can undergo Buchwald-Hartwig-type coupling reactions with various amines and thiols to introduce C-N and C-S bonds at the C-4 position. researchgate.net Similarly, Suzuki coupling of chlorophthalazine derivatives with boronic acids is an effective method for forming C-C bonds.

Table 3: Overview of Catalytic Transformations on the Phthalazinone Scaffold

Reaction Type Catalyst Coupling Partner/Reagent Functionalized Position Reference
C-H Alkenylation Rh(III) Alkenes C-8 acs.org
C-H Amidation Rh(III) Dioxazolones C-8 nih.gov
C-H Acylmethylation Ru(II) α-carbonyl sulfoxonium ylides C-8 (on N-aryl group) researchgate.net
C-H Sulfonylation Pd(OAc)2 Arylsulfonyl chlorides C-8 (on N-aryl group) researchgate.net
Buchwald-Hartwig Coupling Pd Amines, Thiols C-4 researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dimethyl 1,2 Dihydrophthalazin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through various 1D and 2D experiments, it is possible to map the complete carbon-hydrogen framework of 2,4-dimethyl-1,2-dihydrophthalazin-1-one.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the heterocyclic ring and each other. The two methyl groups, being in different chemical environments (one attached to a nitrogen in the ring, N-CH₃, and one attached to a carbon, C-CH₃), would appear as sharp singlets at distinct upfield chemical shifts.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) at a significantly downfield shift (typically δ 160-180 ppm), carbons of the aromatic ring, and the two methyl carbons at upfield chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. slideshare.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general chemical shift principles and analysis of similar structures.

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹HAromatic C-H7.5 - 8.5Multiplets (m)
¹HN-CH₃~3.7Singlet (s)
¹HC-CH₃~2.5Singlet (s)
¹³CC=O~160-
¹³CAromatic C/C-H120 - 140-
¹³CC=N~145-
¹³CN-CH₃~40-
¹³CC-CH₃~20-

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule. researchgate.netyoutube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. wikipedia.orgsdsu.edu This technique would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton singlets to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. slideshare.netsdsu.edu Key expected correlations would include:

The N-CH₃ protons to the C=N and adjacent ring carbons.

The C-CH₃ protons to the C4 carbon and adjacent aromatic ring carbons.

Aromatic protons to neighboring and quaternary carbons within the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. NOESY could be used to confirm the spatial proximity between the C4-methyl group and the proton on C5 of the aromatic ring.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

2D NMR ExperimentCorrelating NucleiPurpose and Expected Key Correlations
COSY¹H ↔ ¹HIdentifies adjacent protons. Expected correlations between H5↔H6, H6↔H7, H7↔H8.
HSQC¹H ↔ ¹³C (1-bond)Connects protons to their carbons. Expected correlations: N-CH₃(H)↔N-CH₃(C), C-CH₃(H)↔C-CH₃(C), Aromatic H↔Aromatic C.
HMBC¹H ↔ ¹³C (2-3 bonds)Establishes long-range connectivity. Expected correlations: N-CH₃(H)↔C=N; C-CH₃(H)↔C4, C4a; H5↔C4, C7.
NOESY¹H ↔ ¹H (through space)Confirms spatial proximity. Expected correlation between C-CH₃ protons and the H5 aromatic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural clues through fragmentation analysis. nih.gov

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. nih.gov For this compound (C₁₀H₁₀N₂O), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm, to confirm the molecular formula.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₀N₂O
Calculated Monoisotopic Mass174.07931 u
Expected [M+H]⁺ Ion175.08659 m/z
Expected [M+Na]⁺ Ion197.06854 m/z

Tandem MS (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation by collision with an inert gas. nih.gov The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of this compound would likely involve characteristic losses of small neutral molecules or radicals. Plausible fragmentation pathways could include the loss of the methyl groups, cleavage of the heterocyclic ring, or loss of carbon monoxide, similar to fragmentation patterns observed in related phthalate and heterocyclic structures. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, the spectra would be dominated by several key features. A strong absorption band in the IR spectrum around 1650-1680 cm⁻¹ would be characteristic of the amide C=O (carbonyl) stretching vibration. Aromatic C=C and C-H stretching vibrations would appear around 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively. Aliphatic C-H stretching from the two methyl groups would be observed in the 2850-3000 cm⁻¹ region. The C=N stretching vibration within the heterocyclic ring would also be present. researchgate.netdntb.gov.ua

Table 4: Characteristic IR and Raman Vibrational Frequencies Predicted data based on typical functional group frequencies and spectra of related compounds. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (Typical Observation)
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (CH₃)3000 - 2850IR, Raman
Amide C=O Stretch1680 - 1650IR (Strong), Raman (Moderate)
Aromatic C=C Stretch1600 - 1450IR, Raman
C=N Stretch1650 - 1550IR, Raman
C-H Bend (CH₃)1470 - 1370IR

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a crystal, scientists can build a three-dimensional model of the molecule, providing definitive information on bond lengths, bond angles, and conformation.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of a compound. It involves growing a high-quality single crystal of the substance, which is then exposed to an X-ray beam. The resulting diffraction data allows for the unambiguous determination of the molecular structure.

Despite the power of this technique, a thorough search of scientific databases reveals no published single crystal X-ray diffraction studies specifically for this compound. Consequently, definitive experimental data on its crystal system, space group, unit cell dimensions, and intramolecular geometry is not available in the public domain.

Co-crystallization and Polymorphism Investigations

Co-crystallization is a technique used to form a crystalline structure containing two or more different molecules in a specific stoichiometric ratio. tbzmed.ac.ir This can be employed to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability. tbzmed.ac.ir Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties.

Investigations into the co-crystallization behavior or potential polymorphism of this compound have not been reported in the available literature. Such studies would be valuable in understanding its solid-state behavior and potential for formulation development, but currently, no data exists on its different crystalline forms or its ability to form co-crystals with other molecules. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (If applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The structure of this compound itself is not inherently chiral. Therefore, chiroptical spectroscopy would only be applicable to chiral derivatives of this compound. While the synthesis of various phthalazinone derivatives has been reported, there are no specific studies found that focus on chiral derivatives of this compound or their analysis by CD or ORD spectroscopy. nih.govnih.govsciforum.net

Chromatographic Methods in Purity Assessment and Analytical Quantification

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in pharmaceutical and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique used to separate compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. amazonaws.com Developing an HPLC method involves optimizing conditions such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation. amazonaws.com

A validated HPLC method would be essential for assessing the purity and quantifying this compound in various samples. However, a review of published research indicates that no specific HPLC methods for the analysis of this compound have been formally documented. General principles of HPLC method development could be applied, but specific parameters like retention time, optimal mobile phase, and validation data are not available. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters (Hypothetical) This table is for illustrative purposes only, as no specific data for this compound has been found.

Parameter Example Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temp. | 30 °C |

Gas Chromatography (GC) for Volatile Byproducts (if applicable)

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov It is particularly useful for identifying and quantifying volatile organic compounds, which could be present as impurities or byproducts from the synthesis of this compound. nih.gov

The applicability of GC for the direct analysis of this compound would depend on its volatility and thermal stability. It would be more likely employed to detect and quantify any low molecular weight, volatile byproducts from its synthesis. As with other analytical methods, there are no specific GC methods published for the analysis of this compound or its related volatile impurities.

Theoretical and Computational Chemistry Studies on 2,4 Dimethyl 1,2 Dihydrophthalazin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and associated properties. researchgate.net

Density Functional Theory (DFT) is a robust method used to investigate the electronic properties of many-electron systems, making it a cornerstone for computational molecular analysis. researchgate.netekb.eg For 2,4-dimethyl-1,2-dihydrophthalazin-1-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to perform geometry optimization to find the most stable three-dimensional conformation of the molecule. nih.govscispace.com

Once the optimized structure is obtained, a range of electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. scispace.com

Further analysis involves mapping the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions.

From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior. scispace.com

Table 1: Representative Calculated Global Reactivity Descriptors for a Molecule via DFT

This table is a representative example of data generated from DFT calculations.

Parameter Formula Interpretation
HOMO Energy (I) EHOMO Ionization Potential
LUMO Energy (A) ELUMO Electron Affinity
Energy Gap (ΔE) ELUMO - EHOMO Chemical Reactivity/Stability
Electronegativity (χ) -(ELUMO + EHOMO)/2 Electron-attracting power
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron configuration
Chemical Softness (S) 1/(2η) Reciprocal of hardness

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons |

Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide highly accurate calculations of molecular properties. For a molecule like this compound, these methods can be used to obtain precise geometries, vibrational frequencies, and energies, serving as a benchmark for results obtained by other computational techniques.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions (Non-Clinical Focus)

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, offering a detailed view of conformational changes and intermolecular interactions. nih.gov An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to analyze its flexibility and interactions.

The simulation tracks the movements of atoms over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energetic barriers between them. When studied in the context of a target protein, MD simulations can show how the ligand approaches the binding site and how the protein structure might adapt to accommodate it, a phenomenon known as induced fit. cu.edu.eg This provides a dynamic picture of the initial stages of ligand-target recognition.

Molecular Docking Studies for Predictive Binding Modes (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov For this compound, docking studies can be performed to predict its binding mode within the active site of a target protein, such as poly (ADP-ribose) polymerase (PARP), a common target for phthalazinone derivatives. sustech.eduresearchgate.net

The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and scoring them based on an energy function. The resulting scores, often expressed as binding energy (e.g., in kcal/mol), indicate the predicted affinity of the ligand for the target. connectjournals.com Analysis of the top-ranked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govnih.gov These studies are instrumental in forming hypotheses about which parts of the molecule are key for binding.

Table 2: Representative Molecular Docking Results

This table is a representative example of data generated from molecular docking studies.

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues Types of Interactions
This compound Hypothetical Kinase A -8.5 LEU83, GLY84, LYS20 Hydrogen Bond, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their activity. longdom.org In a non-clinical context, this activity could be an enzyme inhibitory concentration or another measurable chemical effect. For phthalazinone derivatives, QSAR models have been successfully developed to predict their potential as inhibitors of enzymes like PARP. researchgate.net

To build a QSAR model, this compound would be included in a dataset of structurally related phthalazinones. For each compound, a set of molecular descriptors (e.g., topological, electronic, steric) is calculated. Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that links these descriptors to the observed activity. longdom.org The predictive power of the model is validated using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient (Q²). researchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized phthalazinone derivatives and guide the design of more potent compounds. researchgate.net

Mechanistic Pathways Elucidation via Computational Approaches

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. nih.gov For this compound, these approaches can be used to model its synthesis, for example, the cyclization reaction of a precursor molecule.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile reveals the energy barriers (activation energies) for each step of the reaction, allowing for the identification of the rate-determining step. Such studies provide a molecular-level understanding of how the reaction proceeds, which can be used to optimize reaction conditions for improved yield and efficiency.

Lack of Available Data for Topological Analysis of this compound

Despite a comprehensive search of scientific literature, no specific theoretical, computational, or crystallographic studies detailing the topological analysis and intermolecular interactions of this compound were found.

The investigation sought to uncover research focused on the application of techniques such as Hirshfeld surface analysis to elucidate the intermolecular forces governing the crystal packing of the specified compound. However, the search did not yield any publications containing the requisite crystal structure data for this compound, which is a fundamental prerequisite for performing a Hirshfeld surface analysis.

While the broader class of phthalazinone derivatives has been the subject of various chemical and medicinal studies, and Hirshfeld surface analysis is a common technique in crystallographic studies of other organic molecules, specific data for this compound appears to be absent from the available scientific literature.

Consequently, the generation of a detailed article on the topological analysis and intermolecular interactions of this particular compound, as per the requested outline, is not possible at this time due to the lack of primary research data.

Structure Activity Relationship Sar and Mechanistic Investigations in a Research Context

Design Principles for Modulating 2,4-dimethyl-1,2-dihydrophthalazin-1-one Derivatives

The design of derivatives based on the this compound core is often guided by the goal of enhancing their interaction with biological targets. This involves a systematic exploration of how different substituents at various positions on the phthalazinone ring system influence their biological activity, a process known as structure-activity relationship (SAR) studies.

A key strategy involves the modification of the N-2 and C-4 positions of the phthalazinone core. For instance, in the development of Aurora kinase inhibitors, a series of 2,4-disubstituted phthalazinones were synthesized and evaluated. nih.govdaneshyari.com Molecular docking studies of these compounds revealed that specific interactions with the kinase domain are crucial for their inhibitory activity. nih.gov One of the most potent compounds, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide, demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov

Another design principle focuses on creating hybrid molecules that combine the phthalazinone scaffold with other pharmacologically active moieties. For example, phthalazinone-dithiocarbamate hybrids have been synthesized and evaluated for their anticancer potential. nih.gov The location of the dithiocarbamate (B8719985) group was found to be critical for activity and selectivity against different cancer cell lines. nih.gov

Furthermore, the introduction of bulky or polar groups can modulate the pharmacokinetic properties of the derivatives. For example, in a series of 4-substituted 2-[omega-(1-imidazolyl)alkyl]-1(2H)-phthalazinones, the length of the alkyl chain at the N-2 position and the nature of the substituent at the C-4 position significantly affected their thromboxane (B8750289) A2 synthetase inhibitory and bronchodilatory activities. osf.io Similarly, the replacement of a methyl group at the N-2 position with an n-butyl group in azaphthalazinones led to an increase in antihistaminic potency. osf.io

The table below summarizes the design principles and their observed effects on the biological activity of phthalazinone derivatives.

Design PrincipleModificationObserved Effect on Biological Activity
Substitution at N-2 and C-4 Introduction of N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamidePotent inhibition of Aurora kinases A and B and significant antiproliferation against cancer cell lines. nih.gov
Molecular Hybridization Synthesis of phthalazinone-dithiocarbamate hybridsActivity and selectivity against cancer cell lines are dependent on the position of the dithiocarbamate moiety. nih.gov
Modulation of Physicochemical Properties Varying the length of the N-2 alkyl chain and the nature of the C-4 substituentSignificant impact on thromboxane A2 synthetase inhibitory and bronchodilatory activities. osf.io
Introduction of Polar/Bulky Groups Replacement of N-methyl with an n-butyl group in azaphthalazinonesIncreased antihistaminic potency. osf.io

Exploration of Substituent Effects on Chemical Reactivity

The chemical reactivity of the this compound scaffold is significantly influenced by the nature and position of its substituents. These effects are crucial for the synthesis of new derivatives and for understanding their stability and metabolic pathways.

The presence of electron-donating or electron-withdrawing groups on the phthalazinone ring system can alter its nucleophilicity and electrophilicity. For instance, in the synthesis of novel phthalazin-1(2H)-one derivatives displaying a dithiocarbamate moiety, the nature of the substituent at the C-4 position influenced the antiproliferative activity. nih.gov The replacement of a bromine atom with a chlorine atom was well-tolerated in S-benzyl derivatives, whereas a bromine-to-nitro substitution yielded better results in C-4 methyl analogues, suggesting that the electronic properties of the substituent play a key role. nih.gov

The reactivity of the lactam nitrogen (N-2) is also subject to substituent effects. The N-alkylation of phthalazinones is a common synthetic transformation. Mechanochemical methods have been developed for the N-alkylation of imides, a related class of compounds, demonstrating that these reactions can be carried out efficiently under solvent-free conditions. nih.gov The choice of base and the nature of the alkylating agent are critical for the success of these reactions. nih.gov

Furthermore, the phenyl group attached to the phthalazinone core can be functionalized through transition metal-catalyzed reactions. A sustainable Ru(II)-catalyzed ortho-C(sp2)–H hydroxyalkylation of phthalazinones using ethyl glyoxalate has been reported. thieme-connect.com This reaction proceeds regioselectively due to the directing effect of the imine nitrogen on the phthalazinone ring. thieme-connect.com

The following table outlines the effects of different substituents on the chemical reactivity of phthalazinone derivatives.

Substituent PositionType of SubstituentEffect on Chemical Reactivity
C-4 Position Electron-withdrawing groups (e.g., -NO2)Can influence the outcome of synthetic transformations and biological activity. nih.gov
C-4 Position Halogens (e.g., -Br, -Cl)Affects antiproliferative activity, with different substitutions being optimal for different analogue series. nih.gov
N-2 Position Alkyl groupsThe lactam nitrogen can be readily alkylated, a key step in the synthesis of diverse derivatives. nih.gov
Phenyl Ring Various substituentsThe imine nitrogen can direct regioselective C-H functionalization of the attached phenyl ring. thieme-connect.com

Mechanistic Studies of this compound in Chemical Reactions

Understanding the reaction mechanisms of this compound and its derivatives is fundamental for optimizing synthetic routes and predicting their behavior. While specific mechanistic studies on this exact compound are not extensively detailed in the available literature, insights can be drawn from related phthalazinone systems.

The synthesis of the phthalazinone core itself often involves the cyclization of a precursor molecule. A proposed mechanism for the synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones involves the reaction of phthalaldehydic acid with a substituted phenyl hydrazine (B178648), catalyzed by an acid like oxalic acid in an aqueous medium. researchgate.net This one-pot synthesis is noted for its efficiency and environmentally friendly conditions. researchgate.net

Once the phthalazinone core is formed, it can undergo various transformations. The N-alkylation of the lactam nitrogen is a common reaction. Studies on the mechanochemical N-alkylation of imides suggest that this process likely proceeds through the formation of a potassium salt of the imide in situ, which then acts as a nucleophile to attack the alkyl halide. nih.gov A similar mechanism can be postulated for the N-alkylation of 2,4-disubstituted phthalazinones.

Transition metal-catalyzed reactions of phthalazinones have also been investigated mechanistically. For the Ru(II)-catalyzed ortho-C(sp2)–H hydroxyalkylation, a mechanism involving the coordination of the ruthenium catalyst to the imine nitrogen of the phthalazinone, followed by C-H activation and subsequent reaction with the electrophile (ethyl glyoxalate), has been proposed. thieme-connect.com Control experiments are often performed to support such proposed mechanisms. thieme-connect.com

Furthermore, the reactivity of phthalazinones can be influenced by their tautomeric forms. Phthalazinones exist in a lactam-lactim equilibrium, with the lactam form generally being more prevalent. nih.gov However, under certain conditions, such as in the presence of metal ions, the lactim form can be favored, which can alter the compound's reactivity and coordination properties. nih.gov

Elucidation of Molecular Recognition Mechanisms (e.g., in vitro enzyme binding, receptor interaction)

The biological effects of this compound derivatives are a direct consequence of their ability to interact with specific biomolecules, such as enzymes and receptors. Molecular docking and other computational techniques, combined with experimental data, are powerful tools for elucidating these molecular recognition mechanisms.

In the context of Aurora kinase inhibition, molecular docking studies have provided detailed insights into the binding mode of 2,4-disubstituted phthalazinones. nih.gov These studies revealed that potent inhibitors form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. nih.gov For instance, compound 12c was shown to form favorable interactions with both Aurora A and Aurora B kinases. nih.gov

Similarly, in the design of α-adrenoceptor antagonists, molecular modeling was used to rationalize the biological results of novel 4-(4-bromophenyl)phthalazine derivatives. cu.edu.eg The modeling studies helped to identify the structural features required for high-affinity binding to the receptor. cu.edu.eg

The interaction of phthalazinone derivatives with VEGFR2, a key target in cancer therapy, has also been explored through molecular docking. These studies have helped to understand how these compounds inhibit the kinase by competing with ATP for binding to the active site.

The table below details the key molecular interactions observed in the binding of phthalazinone derivatives to their biological targets.

Biological TargetKey Interacting ResiduesType of Interaction
Aurora Kinases (A and B) Specific amino acids in the ATP-binding pocketHydrogen bonding, hydrophobic interactions nih.gov
α-Adrenoceptors Not explicitly detailed in the provided search resultsAssumed to involve a combination of hydrophobic and polar interactions based on general receptor-ligand binding principles. cu.edu.eg
VEGFR2 Not explicitly detailed in the provided search resultsCompetitive binding at the ATP-binding site.

Development of Molecular Probes Based on this compound Scaffold

The inherent structural features of the phthalazinone scaffold make it an attractive platform for the development of molecular probes for biological imaging and other applications. By incorporating fluorogenic or other reporter groups, derivatives of this compound can be designed to visualize and study biological processes.

A key strategy in the design of such probes is to link the phthalazinone core to a fluorescent moiety. The synthesis of functionalized derivatives of 1,4-dimethylnaphthalene, a related polyaromatic system, has been explored for biomedical applications, including the controlled release of singlet oxygen for potential therapeutic use. nih.gov These studies highlight the potential for modifying aromatic scaffolds to create functional molecules.

While specific examples of molecular probes based directly on this compound are not prevalent in the provided search results, the general principles of probe design can be applied. This would involve synthesizing derivatives with reactive handles that allow for conjugation to biomolecules or fluorescent dyes. For instance, the synthesis of phthalazinone derivatives with amino or carboxyl groups would enable their coupling to other molecules through standard bioconjugation chemistries. The synthesis of phthalazinedione-based derivatives with amino acid moieties has been reported, demonstrating the feasibility of incorporating such functional groups.

The development of such probes would be valuable for studying the distribution and target engagement of phthalazinone-based drugs in cells and tissues, providing crucial information for drug development.

Advanced Research Applications and Functionalization of 2,4 Dimethyl 1,2 Dihydrophthalazin 1 One Scaffolds

Role as a Privileged Scaffold in Organic Synthesis

The phthalazin-1(2H)-one nucleus is widely recognized as a "privileged scaffold" in the field of organic and medicinal chemistry. researchgate.netnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and its capacity to serve as a versatile template for the synthesis of diverse molecular architectures. The structural rigidity and synthetic tractability of the phthalazinone core allow for the introduction of various substituents at multiple positions, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.

The methylation at the N-2 and C-4 positions, as seen in 2,4-dimethyl-1,2-dihydrophthalazin-1-one, represents a fundamental variation of this scaffold. Synthetic strategies often involve the initial construction of the core phthalazinone ring, followed by targeted functionalization. For instance, N-alkylation at the N-2 position is a common step in the synthesis of more complex derivatives. escholarship.org The presence of the methyl group at C-4 also influences the electronic and steric environment of the molecule, which can be leveraged in further synthetic transformations.

Application in Heterocyclic Compound Library Synthesis

The phthalazinone scaffold is a valuable building block for the generation of heterocyclic compound libraries, which are essential tools in drug discovery and chemical biology for screening against various biological targets. The ability to systematically modify the phthalazinone core at different positions facilitates the creation of large and diverse collections of related molecules.

For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively employed to introduce a wide range of amino substituents at the C-4 position of N-alkylated bromophthalazinones. nih.gov This methodology allows for the synthesis of extensive libraries of 4-aminophthalazinone derivatives. While many reported examples focus on different N-2 substituents, the underlying principles are directly applicable to the this compound framework, where further functionalization could be explored. The synthesis of fused heterocyclic systems, such as pyrazolo[1,2-b]phthalazines, often utilizes phthalhydrazide (B32825) (a related precursor) in multi-component reactions, demonstrating the scaffold's utility in constructing more complex polycyclic structures. chemicalprobes.org

Use in Catalyst Design and Ligand Development

While aminophthalazinone derivatives have been noted for their potential to act as N- and O-donor ligands for complexing with metal ions like copper(II), specific research detailing the application of this compound in catalyst design and ligand development is not extensively reported in the current literature. nih.gov The nitrogen and oxygen atoms within the phthalazinone core possess lone pairs of electrons, making them theoretical candidates for metal coordination. However, dedicated studies to explore and optimize this potential for catalytic applications using the 2,4-dimethyl substituted variant are limited.

Integration into Advanced Materials Science (e.g., polymers, optoelectronics)

Currently, there is a lack of significant published research on the integration of this compound into the field of advanced materials science. Applications in areas such as polymer chemistry or the development of optoelectronic materials have not been a primary focus of studies involving this specific compound. The exploration of its potential in these areas remains an open field for future investigation.

Development of Biochemical Tools and Probes (Non-Clinical)

The phthalazinone scaffold is a key component in the development of various non-clinical biochemical tools and probes designed to investigate biological pathways and validate protein targets. These tools are crucial for understanding the fundamental mechanisms of cellular processes. A prominent example is the use of phthalazinone derivatives as inhibitors for specific enzymes, which allows researchers to probe the function of these enzymes in a cellular context.

While many publicly documented probes feature different substitution patterns, the this compound structure provides a foundational template that can be elaborated upon to create such tools. For instance, the development of chemical probes for protein domains, such as the PWWP1 domain of NSD3, has been achieved through fragment-based discovery, a process where small, simple molecules are screened and optimized. nih.gov High-quality chemical probes, often accompanied by inactive negative controls, are essential for accurately dissecting protein function and avoiding misinterpretation of experimental results. escholarship.org The phthalazinone core is featured in molecules designed as inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are instrumental in studying DNA repair and other cellular processes. researchgate.netnih.gov

Table 1: Examples of Functionalized Phthalazinone Derivatives as Biochemical Tools

Compound Class Target Research Application
4-Substituted Phthalazinones Poly(ADP-ribose) Polymerase (PARP) Probing DNA repair pathways, investigating cancer cell vulnerabilities. nih.gov
Pyrazole-Phthalazinone Hybrids Aurora Kinases Investigating cell cycle control and mitosis. nih.gov
Oxadiazol-Phthalazinones p38 Mitogen-Activated Protein Kinase (MAPK) Studying cellular responses to stress signals and inflammation. nih.gov

This table presents examples of the broader phthalazinone scaffold used in developing biochemical tools. Specific data for the 2,4-dimethyl derivative in these exact applications is limited.

Contributions to Fundamental Chemical Biology Research

The primary contribution of the phthalazinone scaffold, including its 2,4-dimethyl derivative, to fundamental chemical biology research lies in providing a reliable and versatile framework for the rational design of molecules that can modulate biological systems. nih.govnih.gov The development of selective inhibitors for enzyme families such as kinases and PARPs allows for the detailed interrogation of their roles in health and disease. researchgate.netnih.gov

Research in this area often involves the synthesis of derivatives to establish structure-activity relationships (SAR), which helps in understanding how specific chemical modifications affect a molecule's potency and selectivity towards its biological target. For example, creating a series of aminophthalazinones with varied substituents allows researchers to map the binding pocket of a target protein. nih.gov These fundamental studies are prerequisites for the development of more sophisticated research tools and potential therapeutic agents. The availability of well-characterized chemical probes based on the phthalazinone scaffold enables the broader scientific community to investigate complex biological questions with greater confidence. escholarship.org

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2,4-dimethyl-1,2-dihydrophthalazin-1-one

The current academic understanding of this compound is largely foundational, with significant knowledge derived from the broader class of phthalazinone compounds. Phthalazinones, as a chemical scaffold, are recognized for their diverse biological activities, including roles as antihypertensive and antihistaminic agents, as well as possessing antimicrobial properties. researchgate.net Specifically, the 2H-phthalazin-1-one core is a key feature in potent poly(ADP-ribose)polymerase (PARP) inhibitors, such as the FDA-approved drug Olaparib, which is used in the treatment of certain cancers. researchgate.net

While direct research on this compound is not extensively documented in publicly available literature, its chemical identity is established. The synthesis of related phthalazinone derivatives often involves the cyclization of o-aroylbenzoic acids with hydrazines or the reaction of anilines with phthalic anhydride. ekb.egevitachem.com For instance, the synthesis of 4-substituted-1(2H)-phthalazinone derivatives can be achieved through the cyclization of the corresponding o-aroylbenzoic acid derivative with hydrazine (B178648) monohydrate. ekb.eg Subsequent N-alkylation is a common method to introduce substituents onto the phthalazinone ring system. ekb.eg

The structural and electronic properties of the phthalazinone core are central to its chemical behavior and biological function. The presence of the carbonyl group and the nitrogen atoms within the heterocyclic ring system allows for a range of chemical modifications and interactions with biological targets. Spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry are crucial for the characterization of these compounds. ekb.eg

Unresolved Challenges and Open Questions in its Chemistry

Despite the general understanding of phthalazinone chemistry, several challenges and open questions remain specifically for this compound. A primary challenge is the lack of specific, published synthetic routes that are optimized for this particular dimethylated derivative. While general methods for phthalazinone synthesis exist, the influence of the methyl groups at the N-2 and C-4 positions on reaction kinetics, yields, and regioselectivity is not well-documented.

The chemical reactivity of this compound also presents open questions. The interplay between the two methyl groups and the phthalazinone core could lead to unique reactivity patterns compared to other substituted phthalazinones. For example, the steric and electronic effects of the methyl groups on the susceptibility of the carbonyl group to nucleophilic attack or on the reactivity of the aromatic ring in electrophilic substitution reactions have yet to be systematically investigated. The photochemical reactivity of this specific compound is also an unexplored area. rsc.org

Emerging Trends in Phthalazinone Research Relevant to this compound

The field of phthalazinone research is dynamic, with several emerging trends that could be highly relevant to the study of this compound. One significant trend is the development of more efficient and environmentally friendly synthetic methodologies. The use of green solvents like water and low-cost catalysts for the synthesis of phthalazinone scaffolds is gaining traction. researchgate.net These approaches aim to reduce reaction times and improve yields, making the synthesis more sustainable.

Another key trend is the exploration of phthalazinones in new therapeutic areas. Beyond their established role as PARP inhibitors, researchers are investigating their potential as anti-inflammatory, anticonvulsant, and neuroprotective agents. This diversification of biological targets opens up new possibilities for derivatives like this compound.

Furthermore, there is a growing interest in the development of phthalazinone-based materials. The rigid, planar structure of the phthalazinone core makes it an attractive building block for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The specific substitution pattern of this compound could impart desirable photophysical properties that warrant investigation.

The use of computational and theoretical chemistry to predict the properties and activities of novel phthalazinone derivatives is also an emerging area. In silico studies can help to prioritize synthetic targets and guide experimental work, accelerating the discovery of new applications for compounds like this compound.

Future Avenues for Academic Exploration and Innovation

Building on the current understanding and emerging trends, several avenues for future academic exploration of this compound can be identified.

Synthesis and Characterization:

Development and optimization of a high-yield, scalable synthetic route specifically for this compound.

Thorough physicochemical characterization, including determination of its crystal structure through X-ray crystallography, and detailed spectroscopic analysis (NMR, IR, UV-Vis, and mass spectrometry). nih.gov

Table 1: Potential Research Focus for Physicochemical Characterization

Property Research Goal
Melting Point To determine the purity and thermal stability.
Solubility To assess its suitability for various reaction conditions and biological assays.
pKa To understand its ionization behavior in different environments.

Chemical Reactivity and Derivatization:

Systematic investigation of its reactivity in various organic transformations to understand the influence of the dimethyl substitution.

Exploration of derivatization strategies to create a library of related compounds with diverse functionalities, which can then be screened for biological activity.

Biological and Pharmacological Screening:

Screening of this compound and its derivatives against a panel of biological targets, including but not limited to PARP, various kinases, and receptors implicated in different diseases.

Investigation of its potential antimicrobial and anti-inflammatory properties, given the known activities of other phthalazinone compounds.

Table 2: Potential Biological Screening Targets

Target Class Rationale
PARP family Based on the established activity of the phthalazinone scaffold. researchgate.net
Kinases A common target for small molecule inhibitors in oncology.
G-protein coupled receptors To explore potential neurological or metabolic effects.

Materials Science Applications:

Evaluation of the photophysical properties of this compound, such as its fluorescence quantum yield and lifetime, to assess its potential for use in optical applications.

Incorporation of the this compound moiety into larger polymeric or supramolecular structures to create novel functional materials.

By pursuing these research avenues, the scientific community can significantly advance the understanding of this compound, potentially unlocking new applications in medicine, chemistry, and materials science.

Q & A

Q. What are the common synthetic routes for preparing 2,4-dimethyl-1,2-dihydrophthalazin-1-one?

The synthesis typically involves multi-step processes, including condensation and cyclization reactions. For example, substituted phthalazinones are synthesized using dehydrating agents like acetic anhydride or phosphorous oxychloride to facilitate ring formation. Reaction conditions such as elevated temperatures (80–120°C) and controlled pH (e.g., acidic media for cyclization) are critical for optimizing yields. Substituted aryl groups may require additional steps, such as Suzuki coupling or nucleophilic substitution .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and regiochemistry.
  • X-ray crystallography : For resolving crystal structures, as demonstrated in studies of similar phthalazinone derivatives (e.g., 4-hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]-phthalazin-1(2H)-one) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How does the methyl substitution at positions 2 and 4 influence the compound’s reactivity?

The methyl groups at positions 2 and 4 enhance steric hindrance, affecting regioselectivity in electrophilic substitution reactions. Electron-donating methyl groups may also stabilize intermediates during cyclization, as seen in analogous compounds with dichlorophenyl substituents .

Advanced Research Questions

Q. What strategies can mitigate low yields during the cyclization step of this compound synthesis?

Yield optimization may involve:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) to prevent premature decomposition .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes or receptors). For example, phthalazinone derivatives have shown affinity for kinases in cancer research. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling further refines predictions of pharmacokinetic properties .

Q. What are the key challenges in analyzing by-products during synthesis?

By-products often arise from incomplete cyclization or oxidation. Advanced chromatographic techniques (HPLC-MS, GC-MS) and isotopic labeling can identify and quantify impurities. For instance, trace aldehydes or ketones may form via retro-aldol pathways under acidic conditions .

Q. How does thermal stability impact the storage and handling of this compound?

Thermogravimetric analysis (TGA) data for similar compounds show decomposition temperatures >200°C, suggesting stability under standard lab conditions. However, electron-withdrawing substituents (e.g., Cl) may lower stability, necessitating inert-atmosphere storage for sensitive derivatives .

Q. What green chemistry approaches can reduce waste in phthalazinone synthesis?

  • Solvent-free reactions : Microwave-assisted synthesis reduces solvent use.
  • Biocatalysis : Enzymes like lipases for selective acylations.
  • Recyclable catalysts : Silica-supported reagents minimize metal contamination .

Q. How can regioselectivity be controlled during functionalization of the phthalazinone core?

Directing groups (e.g., nitro or amino) at specific positions guide electrophilic substitution. For example, meta-directing substituents on the aryl ring favor functionalization at the 6-position, as observed in halogenation studies of dichlorophenyl analogs .

Q. What structural modifications enhance the compound’s bioactivity in kinase inhibition assays?

Adding electron-deficient groups (e.g., nitro or trifluoromethyl) to the aryl ring improves binding to ATP pockets in kinases. Hybrid derivatives combining phthalazinone with triazole or oxadiazole moieties show enhanced cytotoxicity in cancer cell lines .

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